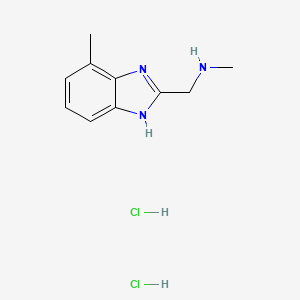

N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

Description

N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride is a benzimidazole-derived compound with a methyl substituent at the 7-position of the benzimidazole ring and a methylamine group at the 2-position, further modified as a dihydrochloride salt.

Propriétés

IUPAC Name |

N-methyl-1-(4-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-7-4-3-5-8-10(7)13-9(12-8)6-11-2;;/h3-5,11H,6H2,1-2H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZOVWPMPWLSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CNC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and subsequent reaction with hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives, including N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar benzimidazole derivatives effectively targeted specific pathways involved in cancer cell survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates that it possesses activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride has been studied for its role as an enzyme inhibitor. It shows potential in inhibiting enzymes involved in various biochemical pathways, which could be useful in treating diseases related to enzyme overactivity, such as certain metabolic disorders .

Biomarker Development

Due to its specific interactions with biological targets, this compound may serve as a lead compound for developing biomarkers for disease diagnosis or treatment monitoring. Ongoing research aims to elucidate its binding affinities and selectivity towards specific biomolecules .

Polymer Synthesis

In material science, N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride is being explored for its use in synthesizing novel polymers. Its unique chemical structure allows it to act as a building block in creating materials with desirable mechanical and thermal properties. These materials could find applications in coatings, adhesives, and composites .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Anticancer Activity of Benzimidazole Derivatives" | Cancer Research | Demonstrated significant inhibition of cancer cell growth via apoptosis induction. |

| "Antimicrobial Efficacy of Novel Compounds" | Microbiology | Showed effectiveness against multiple bacterial strains with low MIC values. |

| "Enzyme Inhibition by Benzimidazole Derivatives" | Biochemistry | Identified potential as an inhibitor for key metabolic enzymes involved in disease processes. |

Mécanisme D'action

The mechanism of action of N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues within the Benzimidazole Class

1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine Dihydrochloride

- Molecular Formula : C₉H₁₃Cl₂N₃O

- Molecular Weight : 250.123 g/mol

- Key Differences: Replaces the 7-methyl group with a 5-methoxy substituent.

- Applications : Likely investigated for similar therapeutic targets as other benzimidazole derivatives, though specific data are unavailable.

7-Aminomethyl-2-Methylindazole Hydrochloride

- Molecular Formula: Not explicitly stated, but inferred as C₉H₁₁ClN₄ (indazole core).

- Key Differences: Replaces the benzimidazole core with an indazole ring.

- Synthesis: Prepared via direct amination, as noted in industrial catalogs, but pharmacological data are lacking.

Heterocyclic Analogues with Modified Cores

Quinolin-2-ylmethanamine Dihydrochloride (CAS 18004-62-1)

- Molecular Formula : C₁₀H₁₂Cl₂N₂

- Molecular Weight : 231.12 g/mol

- Key Differences: Substitutes the benzimidazole with a quinoline ring. Quinoline derivatives are known for their roles in antimalarial and anticancer therapies, suggesting divergent biological targets compared to benzimidazoles .

N-Methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride (CAS 1426290-88-1)

- Molecular Formula : C₁₁H₁₅ClN₄

- Molecular Weight : 238.72 g/mol

- Key Differences: Features a 1,2,4-triazole ring instead of benzimidazole.

N-Methyl-1-(7-methyl-1H-indol-2-yl)-methanamine

Research Findings and Implications

- Synthetic Accessibility : Benzimidazole derivatives (e.g., ) are typically synthesized via condensation reactions, while indazoles and triazoles often require cyclization strategies .

- Conversely, indole and quinoline cores may enhance lipophilicity, affecting blood-brain barrier penetration .

- Biological Relevance: While direct pharmacological data are absent in the evidence, the structural similarities to known bioactive molecules (e.g., benzimidazole-based antivirals, triazole antifungals) suggest plausible therapeutic avenues .

Activité Biologique

N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride is a compound belonging to the benzimidazole class, which is renowned for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine.

Overview of Benzimidazole Compounds

Benzimidazoles are a class of compounds that exhibit a wide range of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal pathogens.

- Anticancer : Inhibiting cancer cell proliferation and inducing apoptosis.

- Antiviral : Potential activity against viral infections.

- Antiparasitic : Active against parasitic infections.

- Anti-inflammatory : Reducing inflammation in various conditions.

N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride has been shown to interact with several enzymes and proteins involved in critical biochemical pathways. Key findings include:

| Biochemical Property | Description |

|---|---|

| Enzyme Interaction | Inhibits DNA polymerases and topoisomerases, affecting DNA synthesis and repair processes. |

| Cellular Localization | Targets the nucleus, influencing DNA interactions and nuclear protein functions. |

Cellular Effects

The compound exhibits varied effects on different cell types, particularly in cancer cells. Notable observations include:

- Apoptosis Induction : The compound activates caspase pathways and disrupts mitochondrial function, leading to programmed cell death in cancer cells.

- Cytotoxicity : In studies involving neuroblastoma and glioblastoma cell lines, N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride demonstrated significant cytotoxic effects with lethal concentrations (LC50) in the nanomolar range .

Molecular Mechanisms

The biological activity of N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride can be attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, leading to DNA damage and apoptosis through the activation of p53 pathways .

- Microtubule Disruption : Similar to other benzimidazole derivatives, it may interfere with microtubule dynamics, crucial for cell division and integrity.

Anticancer Activity

A study evaluating the anticancer potential of related benzimidazole compounds highlighted that N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride could significantly enhance the efficacy of radiation therapy by sensitizing cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Direct Alkylation : A common approach involves alkylation of the benzimidazole precursor with methylamine derivatives. For example, trifluoromethanesulfonate esters (e.g., 2-fluoroethyl triflate) can serve as alkylating agents under mild conditions (30–50°C, inert atmosphere) to introduce the methylamine moiety .

- Yield Optimization : Use orthogonal experimental design (e.g., Taguchi method) to optimize variables such as solvent polarity (DMF vs. THF), temperature, and stoichiometry. Monitor reaction progress via TLC or HPLC .

- Purification : Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Confirm purity by NMR (absence of residual solvents) and elemental analysis .

Q. How is the structural identity of this compound validated in crystallographic studies?

- Methodology :

- X-ray Diffraction : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Use SHELX software for structure solution and refinement (SHELXL for small-molecule refinement). Validate bond lengths/angles against Cambridge Structural Database (CSD) norms .

- Spectroscopic Confirmation : Cross-validate with / NMR (e.g., benzimidazole protons at δ 7.5–8.0 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of hydrochloride aerosols .

- Spill Management : Neutralize spills with sodium bicarbonate, collect using inert absorbents (e.g., vermiculite), and dispose as hazardous waste .

- Storage : Store in airtight glass containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., NET inhibition vs. off-target effects)?

- Methodology :

- Selectivity Assays : Perform radioligand binding assays (e.g., -nisoxetine for NET) alongside counter-screens for related transporters (SERT, DAT) to assess specificity. Use HEK-293 cells transfected with human NET .

- Dose-Response Analysis : Compare IC values across studies; discrepancies may arise from assay conditions (e.g., pH, buffer composition). Validate using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of benzimidazole derivatives targeting monoamine transporters?

- Methodology :

- Analog Synthesis : Modify substituents at the 7-methyl position (e.g., halogenation, methoxy groups) and assess impact on NET binding via molecular docking (AutoDock Vina) .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with Tyr152 of NET) and guide lead optimization .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodology :

- Process Chemistry : Transition from batch to flow chemistry for improved heat/mass transfer. Optimize residence time and catalyst loading (e.g., Pd/C for deprotection steps) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor intermediate purity and minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.